molecular formula C20H26N2O2 B1662865 Hydroquinidine CAS No. 1435-55-8

Hydroquinidine

Cat. No. B1662865
CAS RN: 1435-55-8
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-LHHVKLHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroquinidine is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm . It is a d-rotatory alkaloid derived from cinchiona bark . It is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule .


Molecular Structure Analysis

Hydroquinidine has a molecular formula of C20H26N2O2 . Its average molecular weight is 326.44 . The structure of Hydroquinidine has 3 of 4 defined stereocentres .


Chemical Reactions Analysis

Hydroquinidine is a cinchona alkaloid with a similar chemical structure to quinine and quinidine, and it is an ion channel blocker that most probably plays its inhibitory role by impairing voltage-gated potassium and sodium channels activity .


Physical And Chemical Properties Analysis

Hydroquinidine has a molecular formula of C20H26N2O2 and a molecular weight of 326.43 . It is soluble in DMSO at a concentration of 65 mg/mL .

Scientific Research Applications

Application in Arrhythmias

Hydroquinidine has been studied extensively for its role in managing arrhythmic conditions. In Brugada syndrome, hydroquinidine therapy showed effectiveness in preventing ventricular tachycardia/ventricular fibrillation (VT/VF) inducibility in 76% of asymptomatic patients with inducible arrhythmia, and in all patients with multiple implantable cardioverter-defibrillator (ICD) shocks, suggesting its potential as an alternative to ICD placement in certain patients (Hermida et al., 2004). Similarly, in short QT syndrome, hydroquinidine administration led to significant QT interval prolongation, showing potential effectiveness in this rare arrhythmia (Gaita et al., 2004).

Role in Multifocal Ectopic Purkinje-Related Premature Contractions

A study on multifocal ectopicPurkinje-related premature contractions (MEPPC) linked to the SCN5A gene mutation revealed that hydroquinidine treatment dramatically decreased premature ventricular complexes and normalized contractile function in some patients. This suggests its efficacy in treating this newly identified cardiac syndrome, which is responsive to hydroquinidine therapy (Laurent et al., 2012).

Hydroquinidine in Short QT Syndrome

In the context of short QT syndrome (SQTS), hydroquinidine has shown promising results. One study indicated that hydroquinidine prevented sudden death or syncope in patients on therapy, highlighting its potential as a prophylactic treatment in SQTS, particularly in children and patients who refuse ICD implant (Giustetto et al., 2006). Another study demonstrated that long-term HQ treatment reduced the occurrence of life-threatening arrhythmic events in SQTS patients, further supporting its therapeutic role in this condition (Mazzanti et al., 2017).

Hydroquinidine in Myotonic Dystrophy

Research has also explored the effects of hydroquinidine on myotonic dystrophy. One study showed that hydroquinidine could ameliorate apathy and hypersomnia inpatients with myotonic dystrophy, though the possibility of proarrhythmia and the high frequency of cardiac disturbances in these patients limit its therapeutic perspective (Di Costanzo et al., 2000).

Gas-Phase Structures of Hydroquinidine

In a more fundamental research context, the gas-phase structures of hydroquinidine were studied through laser-induced fluorescence and IR/UV double-resonance spectroscopy. This research provided insights into the conformational properties of hydroquinidine and its pseudoenantiomer hydroquinine, emphasizing the role of the ethyl substituent in the structural differences between these pseudoenantiomers (Sen et al., 2013).

Antioxidant Activity

Hydroquinidine derivatives have been synthesized and tested for antioxidant activity. One study synthesized hydroquinidine via aldol condensation and tested its antioxidant activity using DPPH radical scavenging assay, revealing significant antioxidant properties (Kankeaw & Masong, 2015).

Organocatalytic Enantioselective Amination

Hydroquinidine has been used as a chiral catalyst in the enantioselective amination of 2-substituted 3-indolinones. This application in organic synthesis demonstrates its utility in creating α-hydrazino esters with high enantiomeric excess, contributing to the development of novel synthetic methodologies (Yarlagadda et al., 2017).

Safety And Hazards

Hydroquinidine is classified as toxic. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Hydroquinidine has shown strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It has been suggested for utilization as a novel potent anti-carcinogenic agent . Future studies are necessary to provide new insights into the Hydroquinidine action mechanism and to evaluate its capacity in in-vivo .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-LHHVKLHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1476-98-8 (mono-hydrochloride), 1668-97-9 (mono-hydrochloride)
Record name Hydroquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50862110
Record name Hydroquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinidine

CAS RN

1435-55-8
Record name Hydroquinidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1435-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroquinidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15300
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P68XPY4HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroquinidine
Reactant of Route 2
Hydroquinidine
Reactant of Route 3
Hydroquinidine
Reactant of Route 4
Hydroquinidine
Reactant of Route 5
Hydroquinidine
Reactant of Route 6
Hydroquinidine

Citations

For This Compound
2,700
Citations
JS Hermida, I Denjoy, J Clerc, F Extramiana… - Journal of the American …, 2004 - jacc.org
… We sought to assess hydroquinidine (HQ) efficacy in selected patients with Brugada … Hydroquinidine prevented VT/VF inducibility in 76% of asymptomatic patients who underwent EP-…
Number of citations: 300 www.jacc.org
M Yavuz, T Demircan - Anti-Cancer Agents in Medicinal …, 2023 - ingentaconnect.com
Background: Glioblastoma multiforme (GBM) is a lethal form of central nervous system cancer with a lack of efficient therapy options. Aggressiveness and invasiveness of the GBM result …
Number of citations: 3 www.ingentaconnect.com
M Yavuz, T Demircan - Molecular Biology Reports, 2023 - Springer
… channel modulator, Hydroquinidine (HQ), may exhibit an anti-carcinogenic activity. … Hydroquinidine neutralize action potential contraction in epicardial cells due to its I to -channel …
Number of citations: 4 link.springer.com
A Mazzanti, R Maragna, G Vacanti… - Journal of the American …, 2017 - jacc.org
… Early studies demonstrated that hydroquinidine (HQ) is able … Hydroquinidine prolongs the QT interval and reduces the risk … and antiarrhythmic efficacy of hydroquinidine as an adjunct or …
Number of citations: 61 www.jacc.org
A Andorin, JB Gourraud, J Mansourati, S Fouchard… - Heart Rhythm, 2017 - Elsevier
… Based on pathophysiologic mechanisms, hydroquinidine (HQ) has been suggested for … Twelve-lead ECG with no medication (baseline), after an acute intake of hydroquinidine (HQ), …
Number of citations: 51 www.sciencedirect.com
SA Weisman - American Heart Journal, 1942 - Elsevier
… Sanches,l* 2 due to hydroquinidine. These investigators have shown that hydroquinidine … the purest “pure quinidine” that we could obtain contained about 8 per cent hydroquinidine. …
Number of citations: 12 www.sciencedirect.com
M Yavuz, B ŞAHİN, AT Baykal… - Turkish Journal of …, 2023 - journals.tubitak.gov.tr
Breast and ovarian cancers are women's most commonly diagnosed cancers. Seeking an efficient anticarcinogenic compound is still a top priority regarding the aggressiveness of these …
Number of citations: 1 journals.tubitak.gov.tr
M Yavuz, T Demircan - Current Molecular Medicine, 2023 - researchgate.net
… Therefore, we hypothesized that hydroquinidine (HQ), a previously understudied potassium channel modulator, might have anticarcinogenic activity against A549 cells. …
Number of citations: 3 www.researchgate.net
MCEF Wijffels, R Dorland, F Mast, MA Allessie - Circulation, 2000 - Am Heart Assoc
Background—Previous studies suggest that the antifibrillatory action of class I and III drugs is due to prolongation of the atrial wavelength. The aim of the present study was to directly …
Number of citations: 207 www.ahajournals.org
E Ludwig, J Schmid, K Beschke, T Ebner - Journal of Pharmacology and …, 1999 - ASPET
… in the presence of quinidine or hydroquinidine. This can be explained by an … hydroquinidine was the most potent activator of meloxicam metabolism. Stimulation by hydroquinidine …
Number of citations: 74 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.